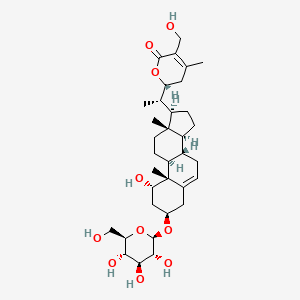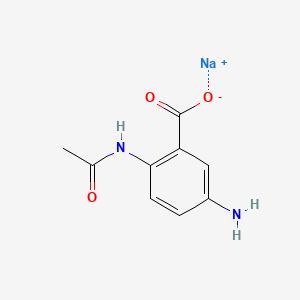
Sodium 2-(acetylamino)-5-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(acetylamino)-5-aminobenzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both acetylamino and aminobenzoate groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(acetylamino)-5-aminobenzoate typically involves the acetylation of 5-aminosalicylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Neutralization: Adding sodium hydroxide to the acetylated product to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable base.
Purification: Crystallization or recrystallization to obtain a pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(acetylamino)-5-aminobenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(acetylamino)-5-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(acetylamino)-5-aminobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the synthesis of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Sodium 2-(acetylamino)-5-aminobenzoate: Known for its unique combination of acetylamino and aminobenzoate groups.
Sodium 2-(acetylamino)-4-aminobenzoate: Similar structure but with different positional isomerism.
Sodium 2-(acetylamino)-3-aminobenzoate: Another positional isomer with distinct chemical properties.
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
85237-54-3 |
|---|---|
Molecular Formula |
C9H9N2NaO3 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
sodium;2-acetamido-5-aminobenzoate |
InChI |
InChI=1S/C9H10N2O3.Na/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14;/h2-4H,10H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
SBLCFKDQDWZAJH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


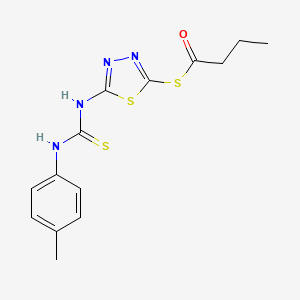
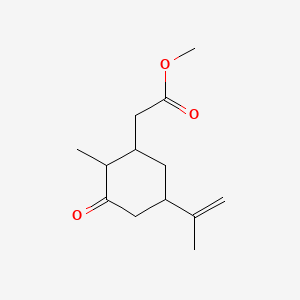
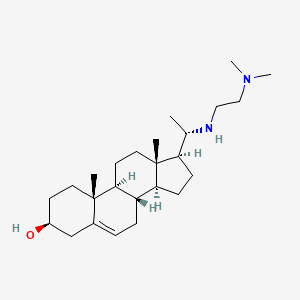
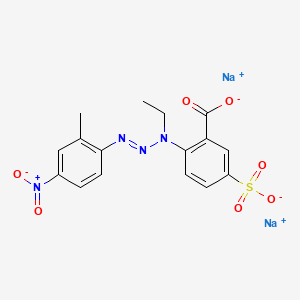
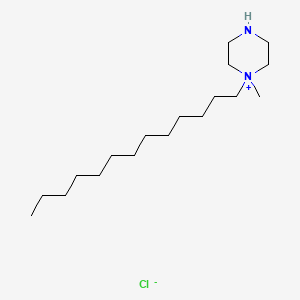
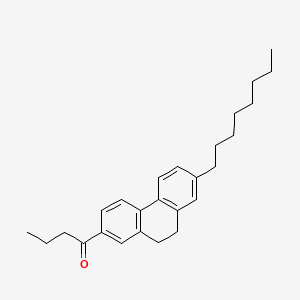
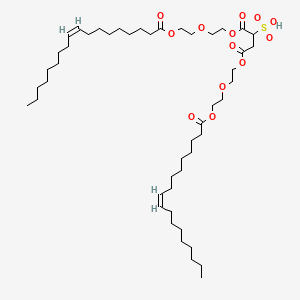

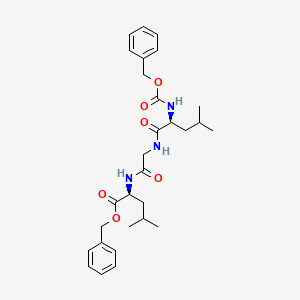


![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
